![molecular formula C11H14NNaO4S B1609437 sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate CAS No. 73475-11-3](/img/no-structure.png)

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

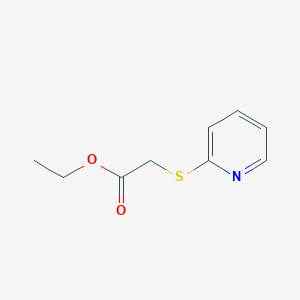

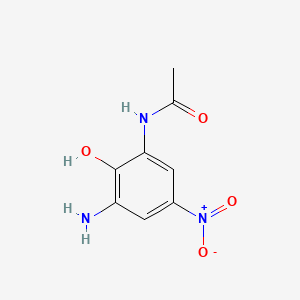

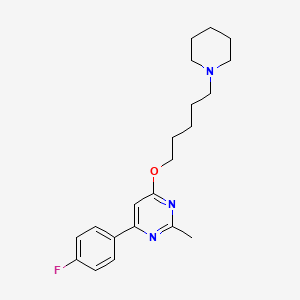

Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate, also known as sodium 2-butyl-4-methylbenzene-sulfonate (SBMBS) is an organic compound that is used as a reagent in organic synthesis. It is used in the synthesis of organic compounds, such as carboxylic acids and amines, and in the synthesis of heterocyclic compounds, such as pyridines and indoles. SBMBS is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Food Preservation and Safety

Sodium benzoate, a closely related compound, is extensively used as a preservative in food and beverages due to its antimicrobial properties. Despite its utility, there are concerns regarding its safety and potential adverse effects, such as its reaction with ascorbic acid to produce benzene, a known carcinogen. Research into sodium benzoate's impact on health continues, with studies indicating potential risks and benefits. Its clinical applications for treating various disorders highlight a complex balance between utility and caution in consumption (Piper & Piper, 2017).

Clinical Applications

Sodium benzoate has shown promise in clinical settings, particularly for treating metabolic disorders like urea cycle disorders, and neurological conditions such as schizophrenia and Alzheimer's disease. Its role as a competitive inhibitor of D-amino acid oxidase, influencing neurotransmission and cognitive functioning, underscores its therapeutic potential. However, the necessity of cautious use is emphasized due to possible adverse effects, including neurotoxicity and teratogenic effects (Piper & Piper, 2017).

Environmental Impact and Safety

The environmental presence of similar compounds, such as parabens (which share structural similarities with sodium benzoate), has been extensively studied. These compounds, often used as preservatives, have raised concerns regarding their biodegradability, potential for bioaccumulation, and endocrine-disrupting effects. Research highlights the importance of monitoring these substances in aquatic environments and understanding their long-term impacts on wildlife and human health (Haman et al., 2015).

Technological Innovations

The exploration of sodium-based compounds in energy storage technologies, particularly in sodium-ion batteries, demonstrates the versatility and potential of sodium for addressing global energy storage challenges. Studies focus on the development of efficient, cost-effective sodium-ion batteries as alternatives to lithium-ion systems, highlighting the role of sodium in advancing renewable energy technologies (Lee et al., 2019).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate' involves the reaction of butan-2-ylamine with formaldehyde to form the imine intermediate, which is then reacted with sodium benzenesulfonate to form the final product.", "Starting Materials": [ "Butan-2-ylamine", "Formaldehyde", "Sodium benzenesulfonate" ], "Reaction": [ "Step 1: React butan-2-ylamine with formaldehyde in the presence of a catalyst to form the imine intermediate.", "Step 2: React the imine intermediate with sodium benzenesulfonate in the presence of a base to form the final product, sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate." ] } | |

CAS-Nummer |

73475-11-3 |

Produktname |

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |

Molekularformel |

C11H14NNaO4S |

Molekulargewicht |

279.29 g/mol |

IUPAC-Name |

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C11H15NO4S.Na/c1-3-9(2)12(13)8-10-6-4-5-7-11(10)17(14,15)16;/h4-9H,3H2,1-2H3,(H,14,15,16);/q;+1/p-1/b12-8-; |

InChI-Schlüssel |

VVIFXHAXWYYGLO-JCTPKUEWSA-M |

Isomerische SMILES |

CCC(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |

SMILES |

CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |

Kanonische SMILES |

CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |

Verwandte CAS-Nummern |

113443-50-8 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)